Eplerenone 7-Carboxylic Acid

Description

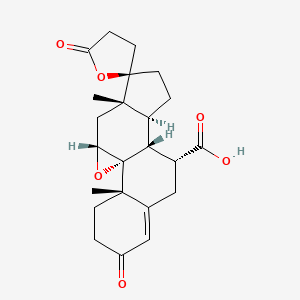

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCRAGDAAVKPG-ALROZPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209253-82-7 | |

| Record name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPLERENONE 7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Eplerenone 7-Carboxylic Acid

Abstract

Eplerenone 7-Carboxylic Acid, a primary metabolite of the selective aldosterone antagonist Eplerenone, plays a crucial role in understanding the overall disposition and potential physiological effects of the parent drug. As a key impurity and metabolite, a thorough characterization of its physicochemical properties is paramount for drug development professionals, including those in formulation science, analytical development, and regulatory affairs. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailing its chemical identity, solubility, predicted acidity, and stability profile. Furthermore, this guide outlines detailed experimental protocols for its characterization and discusses the implications of its properties on analytical method development and drug formulation strategies.

Introduction: The Significance of this compound

Eplerenone is a vital therapeutic agent used in the management of hypertension and heart failure. Its mechanism of action involves the selective blockade of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. The metabolic fate of Eplerenone is of significant interest, with this compound (also known as Eplerenone EP Impurity D) being a notable transformation product. Understanding the physicochemical characteristics of this carboxylic acid metabolite is critical for several reasons:

-

Pharmacokinetics and Drug Disposition: The properties of metabolites influence their absorption, distribution, metabolism, and excretion (ADME), contributing to the overall pharmacokinetic profile of the parent drug.

-

Analytical Method Development: As a potential impurity in the drug substance and a metabolite in biological matrices, robust analytical methods are required for its detection, quantification, and control. The development of such methods is directly dependent on its physicochemical properties.

-

Formulation and Stability: The presence and properties of metabolites can impact the stability and performance of the final drug product.

-

Toxicological Assessment: The physicochemical properties of a metabolite can influence its potential for off-target effects and overall toxicological profile.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers and scientists in the pharmaceutical industry.

Core Physicochemical Properties

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of effective drug development. This section details the fundamental physicochemical characteristics of this compound.

Chemical Identity and Structure

-

Chemical Name: (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid[1]

-

Synonyms: Eplerenone EP Impurity D, 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone[2][3][4]

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques, including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A complete Certificate of Analysis (CoA) for a reference standard of this impurity would include data from these analyses to ensure its identity and purity.[6][10]

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and await experimental confirmation.

| Property | Value | Source |

| Molecular Weight | 400.47 g/mol | [2][4][5][8] |

| Boiling Point (Predicted) | 653.0 ± 55.0 °C | [5] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.48 ± 0.60 | [5] |

Solubility Profile

The solubility of a drug substance or its metabolite is a critical determinant of its absorption and bioavailability. This compound is characterized as a sparingly soluble compound.

Qualitative Solubility:

-

Slightly Soluble In: Chloroform (with heating and sonication), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[5]

The carboxylic acid moiety introduces a pH-dependent ionization, which is expected to influence its solubility in aqueous media. As a weak acid, its solubility is anticipated to increase with increasing pH. This behavior is a key consideration for the development of oral dosage forms and for designing appropriate dissolution testing methods. The challenges associated with the poor aqueous solubility of carboxylic acid-containing drugs are well-documented and often necessitate formulation strategies to enhance their bioavailability.[11]

Acidity (pKa)

The predicted pKa of this compound is approximately 4.48.[5] This value is consistent with the presence of a carboxylic acid group and suggests that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH (around 7.4). The ionization state has profound implications for:

-

Solubility: The ionized form is generally more water-soluble than the non-ionized form.

-

Permeability: The non-ionized form is typically more permeable across biological membranes.

-

Drug-Receptor Interactions: The charge of the molecule can influence its binding to its target.

The accurate experimental determination of the pKa for a sparingly soluble compound like this compound can be challenging and may require specialized techniques such as potentiometry in co-solvent systems or chromatographic methods.[12][13]

Polymorphism and Solid-State Characterization

To date, there is no publicly available information specifically on the polymorphic forms of this compound. However, the parent compound, Eplerenone, is known to exist in different polymorphic and solvated forms.[14] It is plausible that its carboxylic acid metabolite could also exhibit polymorphism.

The solid-state properties of a pharmaceutical compound can significantly impact its stability, dissolution rate, and manufacturability. Therefore, a thorough solid-state characterization is a critical component of drug development.

Stability Profile and Degradation Pathway

Understanding the stability of a drug substance and its related compounds under various stress conditions is a regulatory requirement and essential for ensuring product quality and safety. Forced degradation studies of Eplerenone have provided insights into its degradation pathways, which can be extrapolated to its carboxylic acid metabolite.

Eplerenone has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[11][12][15]

-

Acid and Base Hydrolysis: Significant degradation of Eplerenone is observed under both acidic and basic conditions.[12][16] This suggests that the ester and lactone functionalities are susceptible to hydrolysis. The carboxylic acid metabolite, lacking the methyl ester of the parent drug, would not undergo ester hydrolysis but the lactone ring could still be susceptible.

-

Oxidative Degradation: Eplerenone also shows degradation in the presence of oxidizing agents like hydrogen peroxide.[11][17]

A validated stability-indicating analytical method is crucial to separate the parent drug from its degradation products and impurities, including this compound.[12][18]

Experimental Protocols and Analytical Methodologies

The accurate characterization and quantification of this compound require robust and validated analytical methods. This section outlines the typical experimental approaches.

Synthesis and Purification

The synthesis of Eplerenone and its impurities, including the 7-carboxylic acid derivative, has been described in the literature. These synthetic routes often involve multi-step processes starting from steroid precursors.[16][17][18][19] Purification of the final compound is typically achieved through recrystallization from suitable organic solvents, such as methyl ethyl ketone.[16]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Step-by-Step Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of Eplerenone and its impurities. The following is a representative protocol based on published methods.[12][18]

-

Chromatographic System:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Waters Symmetry C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 240 nm.[12]

-

-

Sample Preparation:

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

-

Implications for Drug Development

The physicochemical properties of this compound have several important implications for the development of Eplerenone-containing drug products.

Formulation Development

The poor aqueous solubility of both Eplerenone and its carboxylic acid metabolite presents a challenge for developing oral formulations with optimal bioavailability.[11] Strategies to enhance solubility, such as the use of co-solvents, surfactants, or the formation of salts or co-crystals, may be necessary. The pH-dependent solubility of the carboxylic acid metabolite needs to be considered, particularly in relation to the gastrointestinal tract's varying pH environments.

Analytical Method Control Strategy

As a known impurity, this compound must be controlled within specified limits in the drug substance and drug product. A validated, stability-indicating analytical method is required for its routine monitoring. The physicochemical properties discussed in this guide are fundamental to the development and optimization of such methods.

Biopharmaceutical Considerations

The conversion of Eplerenone to its carboxylic acid metabolite can influence the drug's overall ADME profile. The increased polarity of the carboxylic acid, compared to the parent ester, will likely facilitate its renal excretion. The extent of this metabolic conversion and the subsequent clearance of the metabolite are important factors in determining the dosing regimen and assessing the potential for drug-drug interactions.

Conclusion

This compound, as a key metabolite and impurity of Eplerenone, warrants a thorough understanding of its physicochemical properties. While some data is available, particularly regarding its chemical identity and stability, further experimental investigation into its pKa, melting point, and polymorphic forms is needed for a complete characterization. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the development, manufacturing, and quality control of Eplerenone-based pharmaceuticals, enabling a more informed and scientifically sound approach to these critical activities.

References

-

Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

STABILITY-INDICATING HPTLC METHOD FOR DETERMINATION OF EPLERENONE. (2017, May 26). World Journal of Pharmaceutical and Medical Research. Retrieved January 16, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. (2017, August 15). MDPI. Retrieved January 16, 2026, from [Link]

-

Stability Indicating Related Substances Method Development and Validation of Eplerenone and Torsemide Using Reverse Phase High Performance Liquid Chromatography. (n.d.). Impactfactor. Retrieved January 16, 2026, from [Link]

- US7851619B2 - Process for the preparation and purification of eplerenone. (n.d.). Google Patents.

-

Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. (2017, August 11). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. (2017, August 15). PubMed. Retrieved January 16, 2026, from [Link]

-

An experimental design approach for the forced degradation studies and development of a stabilityindicating lc method for eplerenone in tablets. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. (2012, January 18). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Stability-indicating RP-HPLC method for analysis of eplerenone in the bulk drug and in a pharmaceutical dosage form. (n.d.). AKJournals. Retrieved January 16, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 16, 2026, from [Link]

-

Overcoming Challenges in Carboxylic Acid Drug Formulations. (2024, July 31). Patsnap. Retrieved January 16, 2026, from [Link]

- CN104725461A - Preparation method of eplerenone. (n.d.). Google Patents.

-

Eplerenone Carboxylic Acid. (n.d.). ESS Chem Co. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

-

Eplerenone-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

-

CAS No : 209253-82-7| Product Name : Eplerenone - Impurity D| Chemical Name : (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid. (n.d.). Retrieved January 16, 2026, from [Link]

- EP1580193A2 - Eplerenone crystalline form. (n.d.). Google Patents.

-

Eplerenone Carboxylic Acid. (n.d.). ESS Chem Co. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

-

Eplerenone Carboxylic Acid. (n.d.). ARTIS STANDARDS. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound Impurity CAS#: 209253-82-7 [m.chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound Impurity | 209253-82-7 [chemicalbook.com]

- 8. Canrenoic acid - Wikipedia [en.wikipedia.org]

- 9. esschemco.com [esschemco.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. researchgate.net [researchgate.net]

- 14. Solid-State Characterization - CD Formulation [formulationbio.com]

- 15. researchgate.net [researchgate.net]

- 16. US7851619B2 - Process for the preparation and purification of eplerenone - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Eplerenone 7-Carboxylic Acid: A Technical Examination of a Key Impurity's Biological Significance

Introduction: Distinguishing Metabolites from Impurities in Drug Development

In the lifecycle of a pharmaceutical product, a thorough understanding of all related chemical entities is paramount. This includes not only the active pharmaceutical ingredient (API) and its metabolites but also any process-related impurities. Eplerenone, a selective mineralocorticoid receptor antagonist, is a well-established therapeutic agent for hypertension and heart failure.[1] Its efficacy stems from its ability to block the action of aldosterone at the mineralocorticoid receptor.[2] While the metabolic fate of eplerenone is well-documented to result in inactive compounds, the biological activity of process-related impurities is a critical area of investigation for ensuring drug safety and consistency.

This technical guide focuses on Eplerenone 7-Carboxylic Acid (CAS 209253-82-7), a known impurity of eplerenone, also identified as Eplerenone EP Impurity D.[3][][5][6][7][8][9][10][11][12][13] It is crucial to distinguish this compound from a metabolite; it is not a product of in vivo biotransformation but rather a substance that can arise during the synthesis of the eplerenone drug substance.[14][15] This distinction is fundamental, as the potential biological activity of an impurity can have significant implications for the safety and efficacy profile of the final drug product. This guide will delve into the established metabolic inertness of eplerenone's primary metabolites, the current state of knowledge regarding the biological activity of this compound, and the experimental approaches necessary to characterize such a compound.

The Metabolic Inactivation of Eplerenone

Eplerenone undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[16] The key metabolic pathways are 6β- and/or 21-hydroxylation and 3-keto reduction. A crucial aspect of eplerenone's pharmacological profile is that its metabolites are inactive.[16] This is a significant advantage over older, non-selective mineralocorticoid receptor antagonists like spironolactone, which has active metabolites that contribute to a longer half-life and off-target effects. The lack of active metabolites for eplerenone leads to a more predictable pharmacokinetic and pharmacodynamic profile.

The major identified metabolites of eplerenone that have been studied and found to be inactive are summarized in the table below.

| Metabolite Name | Formation Pathway | Biological Activity |

| 6β-Hydroxy-eplerenone | CYP3A4-mediated hydroxylation | Inactive |

| 21-Hydroxy-eplerenone | CYP3A4-mediated hydroxylation | Inactive |

| Open-lactone-ring form (EPA) | Hydrolysis | Inactive |

This established inactivation pathway underscores the importance of understanding any potential activity from non-metabolic sources, such as process impurities.

Caption: Metabolic pathway of Eplerenone to inactive metabolites.

This compound: An Uncharacterized Impurity

This compound is identified in regulatory pharmacopeias as a process-related impurity of eplerenone.[3][][5][6][7][8][9][10][11][12][13] Its presence in the final drug substance is controlled within strict limits defined by regulatory agencies to ensure the safety and quality of the medication.[16]

Caption: this compound as a process-related impurity.

Despite its formal identification and the necessity for its control, a review of publicly available scientific literature reveals a significant gap: there is no published data on the biological activity of this compound. Its potential to interact with the mineralocorticoid receptor, or any other biological target, remains uncharacterized in the public domain.

From a structural standpoint, the presence of the core steroidal structure shared with eplerenone suggests that a theoretical potential for interaction with the mineralocorticoid receptor cannot be entirely dismissed without experimental evidence. However, the replacement of the 7-methyl ester group with a carboxylic acid represents a significant chemical modification that could drastically alter its binding affinity and intrinsic activity. Carboxylic acid groups can introduce changes in polarity, charge, and steric hindrance, which are all critical factors in ligand-receptor interactions.

Experimental Protocol: Assessing Mineralocorticoid Receptor Binding Affinity

To address the gap in knowledge, the primary biological activity that must be assessed for this compound is its affinity for the mineralocorticoid receptor. A competitive radioligand binding assay is the gold standard for this determination. The following protocol outlines a robust methodology for such an investigation.

Objective: To determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor (MR).

Materials:

-

Recombinant human mineralocorticoid receptor (commercially available)

-

[³H]-Aldosterone (radioligand)

-

Eplerenone (reference compound)

-

This compound (test compound)

-

Scintillation fluid

-

Binding buffer (e.g., TEG buffer with protease inhibitors)

-

96-well filter plates

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare a serial dilution series of unlabeled eplerenone to serve as the reference competitor.

-

Dilute the [³H]-Aldosterone in binding buffer to a final concentration near its Kd for the MR.

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, the diluted recombinant human MR, and the serially diluted test compound (this compound) or reference compound (eplerenone).

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).

-

-

Incubation:

-

Initiate the binding reaction by adding the [³H]-Aldosterone to all wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound or eplerenone).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interpretation of Results:

The resulting Ki value for this compound would provide a quantitative measure of its affinity for the mineralocorticoid receptor. A high Ki value would indicate low affinity, suggesting a low potential for biological activity at this receptor. Conversely, a low Ki value would indicate a higher affinity and would warrant further investigation into its functional activity (i.e., whether it acts as an agonist or antagonist).

Conclusion and Future Directions

The case of this compound highlights a critical aspect of modern drug development: the comprehensive characterization of impurities. While the primary metabolites of eplerenone are known to be inactive, the biological profile of this process-related impurity remains undefined in the public scientific literature. Its structural similarity to the parent compound necessitates a thorough investigation of its potential to interact with the mineralocorticoid receptor.

The provided experimental protocol for a competitive binding assay represents a foundational step in characterizing the biological activity of this compound. The data generated from such studies would be invaluable for researchers, scientists, and drug development professionals in fully understanding the complete pharmacological profile of eplerenone-containing therapeutics and ensuring the highest standards of drug safety and quality. Further studies, such as functional assays to determine agonist or antagonist activity and assessments of off-target effects, would be contingent on the initial binding affinity results.

References

-

Veeprho. (n.d.). Eplerenone Impurities and Related Compound. Retrieved from [Link]

-

Artis Standards. (n.d.). Eplerenone Carboxylic Acid. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Eplerenone EP Impurity D. Retrieved from [Link]

-

InChI Key Database. (n.d.). Eplerenone. Retrieved from [Link]

-

Cleanchem. (n.d.). Eplerenone EP Impurity D | CAS No: 209253-82-7. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

European Society of Hypertension. (2019). Mineralocorticoid receptor antagonists: 60 years of research and development. Retrieved from [Link]

-

PubMed. (n.d.). Drug Insight: eplerenone, a mineralocorticoid-receptor antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis but Maintained Organ Protection | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Eplerenone. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Drug Insight: eplerenone, a mineralocorticoid-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Impurity | 209253-82-7 [chemicalbook.com]

- 5. Eplerenone Carboxylic Acid [artis-standards.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound Impurity CAS#: 209253-82-7 [m.chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. pharmaceresearch.com [pharmaceresearch.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. This compound [drugfuture.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. GSRS [precision.fda.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Discovery and Isolation of Eplerenone 7-Carboxylic Acid

Abstract

Eplerenone, a selective mineralocorticoid receptor antagonist, is a critical therapeutic agent in the management of hypertension and heart failure. The stringent purity requirements for pharmaceutical active ingredients necessitate a thorough understanding of all potential process-related impurities. This technical guide provides a comprehensive overview of Eplerenone 7-Carboxylic Acid (also known as Eplerenone EP Impurity D), a known process-related impurity. We will delve into its discovery context, detailing its likely formation through the hydrolysis of the parent drug. Furthermore, this guide presents a detailed, field-proven methodology for its targeted synthesis and subsequent isolation, equipping researchers and drug development professionals with the necessary knowledge for its identification, characterization, and control.

Introduction: The Discovery of this compound as a Process-Related Impurity

The discovery of this compound is not a tale of targeted biological investigation but rather a narrative rooted in the meticulous world of process chemistry and pharmaceutical quality control. Unlike the primary metabolites of Eplerenone, which are formed through enzymatic pathways such as 6β- and/or 21-hydroxylation, this compound has not been identified as a significant biological metabolite in human plasma.[1] Instead, its emergence is intrinsically linked to the manufacturing process of Eplerenone.

During the synthesis and purification of Eplerenone, various side reactions can occur, leading to the formation of structurally related impurities.[2][3] Eplerenone's molecular structure contains a methyl ester at the 7α-position and a γ-lactone ring.[4] Both of these functional groups are susceptible to hydrolysis under certain conditions. This compound is the product of the selective hydrolysis of the 7α-methoxycarbonyl group to a carboxylic acid, while the γ-lactone ring remains intact.[5][6] The presence of this acidic impurity, even in minute quantities, can impact the final drug product's quality, stability, and potentially, its safety profile. Therefore, a comprehensive understanding of its formation and methods for its isolation are paramount for any robust drug development program.

This guide will provide a detailed exploration of a scientifically sound, albeit synthetically targeted, approach to generate and isolate this compound. This is crucial for obtaining a reference standard for analytical method development, impurity profiling, and toxicological assessments.

Chemical Formation Pathway of this compound

The primary route for the formation of this compound is the hydrolysis of the methyl ester at the C7 position of Eplerenone. This reaction can be catalyzed by either acid or base. However, the presence of a γ-lactone in the Eplerenone molecule presents a challenge, as lactones are also susceptible to hydrolysis, which would lead to an undesired ring-opened product. Therefore, the key to selectively forming this compound is to employ reaction conditions that favor the hydrolysis of the less hindered methyl ester over the more stable γ-lactone.

Mild basic conditions are generally preferred for this selective hydrolysis. The use of a weak inorganic base, such as lithium hydroxide, in a mixed aqueous-organic solvent system at controlled temperatures can provide the desired selectivity. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the methyl ester bond and the formation of the carboxylate salt. Acidification in the work-up step then yields the final carboxylic acid.

Figure 1: Proposed reaction pathway for the selective hydrolysis of Eplerenone to this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound via Selective Hydrolysis

This protocol is designed to favor the hydrolysis of the methyl ester while minimizing the opening of the lactone ring.

Materials:

-

Eplerenone (99%+ purity)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate, HPLC grade

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of Eplerenone in 20 mL of THF.

-

Addition of Base: In a separate beaker, dissolve 0.2 g of lithium hydroxide monohydrate in 10 mL of deionized water. Add this aqueous solution to the Eplerenone solution with gentle stirring.

-

Reaction: Stir the biphasic mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Quenching and Acidification: Once the reaction is deemed complete, carefully add 1M HCl solution dropwise to the reaction mixture with stirring until the pH of the aqueous layer is approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with 20 mL of deionized water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Isolation and Purification of this compound

The crude product from the synthesis will likely contain unreacted Eplerenone and potentially some lactone-opened byproducts. A two-step purification process involving acid-base extraction followed by preparative HPLC is recommended for obtaining a highly pure sample.

Part A: Purification by Acid-Base Extraction

This step leverages the acidic nature of the target compound to separate it from the neutral starting material.

Materials:

-

Crude this compound

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl), 2M solution

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the crude product in 50 mL of diethyl ether.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with three 20 mL portions of saturated sodium bicarbonate solution. The this compound will move into the aqueous basic layer as its sodium salt, while the unreacted Eplerenone will remain in the organic layer.

-

Acidification and Product Recovery: Combine the aqueous extracts and cool in an ice bath. Slowly acidify the solution with 2M HCl to a pH of 2, at which point the this compound will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration, wash with cold deionized water, and air-dry.

Part B: Final Purification by Preparative HPLC

For obtaining a reference-grade standard, preparative HPLC is the method of choice.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector

-

Column: C18 reverse-phase column suitable for preparative scale

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to ensure good separation of the target compound from any remaining impurities.

-

Flow Rate: Dependent on the column dimensions.

-

Detection Wavelength: 244 nm

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

-

Sample Preparation: Dissolve the product from the acid-base extraction in a minimal amount of the mobile phase.

-

Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the main peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS, ¹H-NMR, and ¹³C-NMR.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization Data

The following table summarizes the key analytical data for this compound.

| Parameter | Value | Reference |

| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid γ-lactone | |

| Synonyms | Eplerenone EP Impurity D, Eplerenone Carboxylic Acid | [6] |

| CAS Number | 209253-82-7 | [5] |

| Molecular Formula | C₂₃H₂₈O₆ | |

| Molecular Weight | 400.47 g/mol | |

| Appearance | Pale white to light yellow solid |

Detailed characterization using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry is essential for unambiguous identification. Researchers should compare the obtained spectra with those of a certified reference standard if available.

Conclusion

This compound, while not a biologically significant metabolite, is a critical process-related impurity in the manufacturing of Eplerenone. A thorough understanding of its formation via hydrolysis and the development of robust methods for its isolation and characterization are essential for ensuring the quality and safety of the final drug product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical industry, enabling them to effectively manage this impurity and uphold the highest standards of drug development and manufacturing.

References

-

Dams, I., Białońska, A., Cmoch, P., Krupa, M., Pietraszek, A., Ostaszewska, A., & Chodyński, M. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1336. [Link]

-

(PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - ResearchGate. (2017). Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - MDPI. (2017). Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - Semantic Scholar. (2017). Retrieved from [Link]

-

Selective Production of Terminally Unsaturated Methyl Esters from Lactones Over Metal Oxide Catalysts | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Eplerenone | C24H30O6 | CID 443872 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies. (n.d.). Retrieved from [Link]

-

Separation of Acidic and Neutral Drugs Using a Core Enhanced Technology Accucore HPLC Column | LabRulez LCMS. (n.d.). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

-

Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - NIH. (n.d.). Retrieved from [Link]

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids - NIH. (2023). Retrieved from [Link]

-

Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

-

8.8: Chemistry of Esters - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved from [Link]

-

21.6 Chemistry of Esters - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV - PMC - NIH. (n.d.). Retrieved from [Link]

-

Simultaneous solid-phase extraction of acidic, neutral and basic - csbsju. (n.d.). Retrieved from [Link]

-

Eplerenone EP Impurity D | CAS 209253-82-7 - Veeprho. (n.d.). Retrieved from [Link]

-

Eplerenone Carboxylic Acid - ARTIS STANDARDS. (n.d.). Retrieved from [Link]

-

21-437 Inspra Chemistry Review - accessdata.fda.gov. (2002). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

Sources

- 1. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Impurity | 209253-82-7 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Eplerenone 7-Carboxylic Acid (EP Impurity D)

This guide provides a detailed exploration of the analytical methodologies required for the structural elucidation of Eplerenone 7-Carboxylic Acid, a significant process-related impurity of the antihypertensive drug Eplerenone. As specified by the European Pharmacopoeia, the identification and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document is intended for researchers, quality control analysts, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous characterization of this molecule.

Introduction: The Imperative of Impurity Profiling

Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1] Its synthesis is a multi-step process where side reactions can lead to the formation of various impurities.[2][3][4] this compound (also known as Eplerenone EP Impurity D) is formed by the hydrolysis of the C-7 methyl ester group of the parent Eplerenone molecule.[5][6] The presence and quantity of this impurity must be rigorously monitored. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose, providing definitive structural confirmation. While reference standards are commercially available, a foundational understanding of their spectral characteristics is essential for analytical method development and validation.[7][8][9]

This guide will detail the expected spectroscopic data for this compound and the experimental logic behind the acquisition and interpretation of these data.

Molecular Structure and Key Features

This compound retains the core steroidal structure of Eplerenone, including the γ-lactone ring, the 9,11α-epoxide, and the α,β-unsaturated ketone in the A-ring. The key difference is the carboxylic acid functional group at the 7α position.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The conversion of the methyl ester in Eplerenone to a carboxylic acid in Impurity D results in distinct and predictable changes in the NMR spectra.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a robust, field-tested method for analyzing steroidal compounds like this compound, based on methodologies reported for related Eplerenone impurities.[2][3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the carboxylic acid and the observable exchange of the acidic proton. Deuterated chloroform (CDCl₃) can also be used.

-

Instrument Setup:

-

Spectrometer: Utilize a high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, to achieve optimal signal dispersion, which is crucial for resolving the many overlapping proton signals in the steroid backbone.

-

Probe: A cryoprobe is recommended for enhanced sensitivity, especially for ¹³C NMR and 2D correlation experiments (COSY, HSQC, HMBC).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (for full assignment): If unambiguous assignment is required, perform 2D experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

-

Caption: A typical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The most telling indicator in the ¹H NMR spectrum for the formation of this compound is the disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃) , which is typically observed around 3.6-3.7 ppm in Eplerenone. Concurrently, a broad singlet for the carboxylic acid proton (-COOH) is expected to appear far downfield, typically above 12 ppm, which will be exchangeable with D₂O.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| H-4 | ~6.0 | Singlet (s) | Vinyl proton in the α,β-unsaturated ketone system, characteristic for this steroidal scaffold. |

| H-11 | ~3.2 | Doublet (d) | Proton on the epoxide ring, adjacent to the oxygen atom. |

| H-7 | ~2.5-2.7 | Multiplet (m) | Shift influenced by the adjacent carboxylic acid group. |

| C18-H₃ | ~1.4 | Singlet (s) | Angular methyl group protons, typically sharp and upfield. |

| C19-H₃ | ~0.9 | Singlet (s) | Angular methyl group protons, distinct from C18-H₃. |

| -COOH | >12.0 | Broad Singlet (br s) | Acidic proton, its chemical shift is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

In the ¹³C NMR spectrum, the key diagnostic change is the absence of the methoxy carbon signal (~52 ppm) present in Eplerenone. The chemical shift of the C-7 carbonyl carbon will also be slightly altered compared to the ester carbonyl of the parent drug.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-3 | ~198 | Ketone carbonyl in the conjugated system. |

| C-7 Carbonyl | ~175 | Carboxylic acid carbonyl carbon. |

| C-21 Carbonyl | ~176 | Lactone carbonyl carbon. |

| C-5 | ~165 | Quaternary vinyl carbon of the enone system. |

| C-4 | ~125 | Tertiary vinyl carbon of the enone system. |

| C-9, C-11 | ~65, ~58 | Carbons of the epoxide ring. |

| C-18 | ~20 | Angular methyl carbon. |

| C-19 | ~16 | Angular methyl carbon. |

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound.

Experimental Protocol: HRMS Analysis

-

Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or, more commonly, through an HPLC system for separation from other components.

-

Ionization: Electrospray Ionization (ESI) is the method of choice for this type of molecule. It is a soft ionization technique that typically produces an intact molecular ion with minimal fragmentation. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).

-

Fragmentation (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₂₃H₂₈O₆

-

Monoisotopic Mass: 400.1886 g/mol

-

High-Resolution ESI-MS:

-

Positive Mode [M+H]⁺: Expected m/z = 401.1962

-

Negative Mode [M-H]⁻: Expected m/z = 399.1813

-

-

Projected MS/MS Fragmentation: In positive ion mode, the protonated molecule ([M+H]⁺) is expected to undergo characteristic losses:

-

Loss of H₂O: A fragment at m/z 383.1856 ([M+H-H₂O]⁺)

-

Loss of CO₂ (from carboxylic acid): A fragment at m/z 357.2010 ([M+H-CO₂]⁺)

-

Combined Loss of H₂O and CO: A fragment at m/z 355.1853 ([M+H-H₂O-CO]⁺)

-

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic use of NMR and HRMS. The key diagnostic features are the absence of the methyl ester signals in both ¹H and ¹³C NMR spectra and the appearance of a carboxylic acid proton signal, coupled with the accurate mass measurement of the molecular ion corresponding to the formula C₂₃H₂₈O₆. This in-depth guide provides the foundational knowledge and expected spectral data necessary for any laboratory tasked with the quality control and impurity profiling of Eplerenone.

References

-

Dams, I., Białońska, A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1354. Available at: [Link][2][4]

-

Dams, I., Białońska, A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. ResearchGate. Available at: [Link][3]

-

SynZeal. (n.d.). Eplerenone EP Impurity D. Retrieved January 16, 2026, from [Link][10]

-

Manasa Life Sciences. (n.d.). Eplerenone for peak identification CRS. Retrieved January 16, 2026, from [Link][9]

-

PubChem. (n.d.). Eplerenone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][1]

-

GSRS. (n.d.). This compound. Retrieved January 16, 2026, from [Link][11]

Sources

- 1. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug [mdpi.com]

- 5. This compound Impurity | 209253-82-7 [chemicalbook.com]

- 6. This compound Impurity CAS#: 209253-82-7 [m.chemicalbook.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Eplerenone for peak identification CRS | Manasa Life Sciences [manasalifesciences.com]

- 10. Eplerenone EP Impurity F (sodium salt) | SynZeal [synzeal.com]

- 11. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Eplerenone 7-Carboxylic Acid

This guide provides a comprehensive, technically-grounded methodology for the structural elucidation of Eplerenone 7-Carboxylic Acid, a critical metabolite and potential impurity of the selective aldosterone antagonist, Eplerenone. As professionals in drug development and quality control, an unambiguous understanding of such related substances is paramount for ensuring pharmaceutical safety, efficacy, and regulatory compliance. This document moves beyond a simple listing of procedures to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and robust approach to structural confirmation.

Introduction: The Significance of this compound

Eplerenone is a cornerstone therapy for hypertension and heart failure, acting as a selective antagonist of the mineralocorticoid receptor.[1][2] Its chemical structure features a 7α-methoxycarbonyl group, which is susceptible to hydrolysis under certain physiological or manufacturing conditions.[3][4] This hydrolysis leads to the formation of this compound (Figure 1).

The presence of this derivative must be rigorously controlled and characterized for several key reasons:

-

Metabolic Profiling: It is a known human metabolite, and understanding its formation is crucial for pharmacokinetic and pharmacodynamic studies.[5][6]

-

Impurity Control: As a potential process-related impurity or degradation product, its levels in the final active pharmaceutical ingredient (API) must be monitored and kept within acceptable limits defined by pharmacopoeias and regulatory bodies.[7][8]

-

Pharmacological Activity: The conversion of the methyl ester to a carboxylic acid can significantly alter the molecule's polarity, solubility, and interaction with its biological target, potentially impacting its efficacy and safety profile.

This guide outlines a multi-technique analytical workflow designed to isolate, identify, and definitively confirm the structure of this compound.

Figure 1: Chemical Structures

-

A) Eplerenone: Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α,17α).[9]

-

B) this compound: (2’R)-9,11a-Epoxy-3,5’-dioxo-4’,5’-dihydro-3’H-spiro[androst-4-ene-17,2’-furan]-7a-carboxylic acid.[10]

Physicochemical Characteristics

A foundational step in any elucidation process is to tabulate the known or theoretical properties of the target analyte. This data informs the selection of analytical techniques and predicts the expected outcomes.

| Property | Value | Source |

| IUPAC Name | (2’R)-9,11a-Epoxy-3,5’-dioxo-4’,5’-dihydro-3’H-spiro[androst-4-ene-17,2’-furan]-7a-carboxylic acid | [10] |

| Molecular Formula | C₂₃H₂₈O₆ | [11][12] |

| Molecular Weight | 400.47 g/mol | [11][12] |

| Parent Compound | Eplerenone (CAS: 107724-20-9) | [1] |

| CAS Number | 209253-82-7 | [10] |

Analytical Strategy: A Multi-Pronged Approach

The structural elucidation of a pharmaceutical-related substance is never reliant on a single technique. It requires the convergence of evidence from orthogonal methods. Our strategy integrates chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy to build an unassailable case for the structure of this compound.

Isolation and Chromatographic Analysis

Causality Behind Experimental Choices: A robust and validated chromatographic method is the cornerstone of this process. It not only separates the target analyte from the parent drug and other impurities but also provides the initial evidence of its identity through its retention time. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for compounds of this polarity.[13] The choice of a C18 stationary phase provides the necessary hydrophobicity to retain Eplerenone and its derivatives, while a buffered mobile phase ensures the consistent ionization state of the carboxylic acid, leading to sharp, reproducible peaks.[14]

Experimental Protocol: Analytical RP-HPLC

-

System Preparation: Equilibrate a suitable HPLC or UPLC system equipped with a PDA or UV detector.

-

Column: Waters Symmetry C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[15]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.5.[16]

-

Gradient Elution: A linear gradient is employed to resolve compounds with differing polarities. A typical gradient might run from 30% B to 80% B over 30-40 minutes.[16]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection Wavelength: 240 nm, which is near the absorbance maximum for the α,β-unsaturated ketone chromophore in the steroid A-ring.[14][15]

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.

-

Injection: Inject 10-20 µL of the prepared sample.

Expected Outcome: this compound, being more polar than Eplerenone due to the free carboxylic acid, will have a shorter retention time. This protocol should achieve baseline separation between the two compounds. For isolation, the method is scaled up to a preparative HPLC system using a wider diameter column.

Mass Spectrometry: Unveiling the Mass and Formula

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable. It provides two critical pieces of information: the accurate mass of the molecule, which allows for the determination of its elemental formula, and its fragmentation pattern (via MS/MS), which offers clues about the molecule's substructures.[17][18] Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules, and can be run in both positive and negative modes.[16]

Experimental Protocol: LC-HRMS (ESI)

-

LC System: Utilize the HPLC/UPLC method described in Section 4.

-

Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: ESI, operated in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The negative mode is often more sensitive for carboxylic acids.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. Subsequently, perform data-dependent acquisition (DDA) or targeted MS/MS on the ion of interest.

-

Collision Energy: For MS/MS, apply a ramp of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[16]

Expected Data and Interpretation

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₂₃H₂₈O₆ | Consistent with hydrolysis of the methyl ester (C₂₄H₃₀O₆) and loss of CH₂. |

| Monoisotopic Mass | 400.1886 | Calculated for C₂₃H₂₈O₆. |

| [M-H]⁻ Ion (ESI-) | m/z 399.1813 | Deprotonation of the highly acidic carboxylic acid group. |

| [M+H]⁺ Ion (ESI+) | m/z 401.1964 | Protonation likely occurs on the C3-ketone. |

The fragmentation pattern in MS/MS will be key. We expect to see characteristic losses of H₂O, CO, and importantly, the loss of CO₂ (44 Da) from the carboxylic acid group, a fragmentation pathway not available to the parent Eplerenone.

NMR Spectroscopy: The Definitive Structural Proof

Causality Behind Experimental Choices: While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity and stereochemistry of the molecule.[17][18] A comparison of the ¹H and ¹³C NMR spectra of the isolated compound with that of an authentic Eplerenone standard provides irrefutable evidence. The most critical diagnostic is the disappearance of the methyl ester signals and the appearance of a signal corresponding to the carboxylic acid proton.[3][19]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated, purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid proton.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): If full assignment is required, acquire 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) to confirm assignments.

Key Spectral Comparisons: Eplerenone vs. 7-Carboxylic Acid Derivative

| Spectrum | Eplerenone Signal | Expected this compound Signal | Rationale for Change |

| ¹H NMR | Singlet, ~3.7 ppm (3H, -OCH₃) | Signal absent | Loss of the methyl ester group. |

| ¹H NMR | N/A | Broad singlet, >10 ppm (1H, -COOH) | Presence of the exchangeable carboxylic acid proton. |

| ¹³C NMR | ~52 ppm (-OCH₃) | Signal absent | Loss of the methyl ester carbon. |

| ¹³C NMR | ~175 ppm (-C=O, ester) | Shifted slightly (~175-180 ppm, -C=O, acid) | Change in the electronic environment of the carbonyl carbon. |

The remainder of the complex steroid backbone signals in both the ¹H and ¹³C spectra should remain largely unperturbed, confirming that the modification is localized to the 7-position substituent.[3][19]

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is confirmed by the convergence of all analytical data. The workflow provides a self-validating system:

-

Chromatography isolates a compound more polar than Eplerenone.

-

HRMS provides an exact mass and elemental formula corresponding to the loss of a CH₂ group from Eplerenone. MS/MS data shows a characteristic loss of CO₂, confirming the presence of a carboxylic acid.

-

NMR Spectroscopy delivers the final, unambiguous proof by showing the disappearance of the methyl ester signals and the appearance of a carboxylic acid proton, while the rest of the molecular framework remains intact.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, meeting the stringent requirements of the pharmaceutical industry for the characterization of APIs, metabolites, and their related substances.

References

-

Dams, I., Białońska, A., Cmoch, P., Krupa, M., & Chodyński, M. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1318. [Link][3][4][7][17][18][20]

-

Li, W., & Zhang, T. (2014). LC-MS identification of the degradation products of eplerenone. Chinese Journal of New Drugs, 23(16), 1951-1955. [Link][16]

-

Filip, K., Łaszcz, M., Leś, A., & Chmiel, J. (2018). Process-related impurities of eplerenone: determination and characterisation by HPLC methods and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 150, 246-255. [Link][13]

-

Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). A validated SPE-LC-MS/MS assay for eplerenone and its hydrolyzed metabolite in human urine. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 929-939. [Link][21]

-

Rao, B. M., Srinivasu, M. K., Sridhar, G., Kumar, P. R., & Reddy, K. K. (2012). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. Journal of Chromatographic Science, 50(7), 634-642. [Link][15]

-

Veeprho. (n.d.). Eplerenone EP Impurity D | CAS 209253-82-7. Veeprho. [Link][10]

-

Global Substance Registration System. (n.d.). This compound. GSRS. [Link][11]

-

Pharma Pure. (n.d.). 7 Acid Eplerenone. Pharma Pure. [Link][12]

-

PubChem. (n.d.). Eplerenone. National Center for Biotechnology Information. [Link][6]

-

Daicel Pharma Standards. (n.d.). Eplerenone Impurities. Daicel Pharma. [Link][8]

-

Wikipedia. (n.d.). Eplerenone. Wikimedia Foundation. [Link][1]

-

U.S. Food and Drug Administration. (2002). INSPRA (eplerenone tablets) Label. FDA. [Link][2]

-

U.S. Food and Drug Administration. (2002). Chemistry Review - Inspra (eplerenone). FDA. [Link][22]

-

Jain, D., Jain, S., Jain, D., & Amin, M. (2010). Stability-indicating RP-HPLC method for analysis of eplerenone in the bulk drug and in a pharmaceutical dosage form. Journal of the Serbian Chemical Society, 75(5), 621-630. [Link][14]

-

ResearchGate. (2017). Crucial ¹H- and ¹³C-NMR chemical shifts and NOE effects for 11-hydroxyesters. ResearchGate. [Link][19]

-

ResearchGate. (2012). Chemical structures and names of eplerenone and its impurities. ResearchGate. [Link]

-

ResearchGate. (2017). The original eplerenone synthesis from Ciba-Geigy AG (Basel, Switzerland). ResearchGate. [Link][23]

Sources

- 1. Eplerenone - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eplerenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. wjpmr.com [wjpmr.com]

- 10. veeprho.com [veeprho.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. pharmapure.co.uk [pharmapure.co.uk]

- 13. Process-related impurities of eplerenone: determination and characterisation by HPLC methods and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

- 21. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Stability of Eplerenone 7-Carboxylic Acid

Foreword: The Imperative of Impurity Profiling in Drug Development

In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The full story, particularly concerning safety and efficacy, is told through a comprehensive understanding of its related substances and potential degradants. Eplerenone, a selective aldosterone antagonist, is a cornerstone in the management of cardiovascular diseases. Its synthesis and storage, however, can give rise to impurities that must be rigorously characterized and controlled. This guide focuses on a key impurity: Eplerenone 7-Carboxylic Acid. Our objective is to provide a deep, mechanistic understanding of its chemical stability, not as a standalone molecule in a vacuum, but within the context of the parent drug's degradation pathways. This document is designed for the discerning researcher and drug development professional, offering not just data, but the strategic thinking behind stability assessment.

Chemical Identity and Genesis of this compound

Before delving into stability, we must unequivocally define our subject. This compound (CAS No. 209253-82-7), recognized by the European Pharmacopoeia as Eplerenone EP Impurity D, is a process-related impurity and potential degradation product of Eplerenone.[1][2][3]

Nomenclature: (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone Molecular Formula: C₂₃H₂₈O₆[3] Molecular Weight: 400.47 g/mol [4]

Its genesis lies in the hydrolysis of the methyl ester at the 7α-position of the Eplerenone molecule. This is a critical distinction from other potential hydrolytic degradants. Forced degradation studies on Eplerenone have shown that under basic conditions, the primary degradation pathway involves the opening of the γ-lactone ring at the 17-position, a mechanistically different process.[1][5]

The formation of this compound is a classic ester hydrolysis reaction, as illustrated below. This reaction can be catalyzed by acid or base, or occur neutrally in the presence of water, particularly at elevated temperatures.

Caption: Formation of this compound from Eplerenone.

Inferred Chemical Stability Profile

Direct, published stability studies on isolated this compound are scarce. However, a robust stability profile can be inferred by dissecting its molecular structure and leveraging the extensive forced degradation data available for the parent drug, Eplerenone.[5][6] The core steroidal structure, including the sensitive 9,11α-epoxide and the 17α-γ-lactone ring, remains intact in this impurity. Therefore, its stability towards thermal, photolytic, and oxidative stress is predicted to be comparable to that of Eplerenone itself.

Hydrolytic Stability: The Influence of pH

The key structural difference—the free carboxylic acid at position 7—dictates a unique pH-dependent behavior.

-

Acidic Conditions (pH 1-3): In a strongly acidic environment, the carboxylic acid group will be protonated and un-ionized. The primary sites of instability will be the 9,11α-epoxide and the 17α-γ-lactone rings. Forced degradation studies of Eplerenone show significant degradation under strong acid (e.g., 1 M HCl), leading to the formation of various products.[5] The epoxide ring is susceptible to acid-catalyzed ring-opening, potentially forming a diol or other rearranged products.[7] The lactone is also prone to hydrolysis under these conditions, though often requiring prolonged heating.[8] Therefore, this compound is expected to be unstable in strong acid, with degradation occurring at the epoxide and lactone moieties.

-

Neutral Conditions (pH 6-8): At neutral pH, the carboxylic acid group will be predominantly ionized as a carboxylate salt. This may increase the molecule's aqueous solubility compared to the parent ester. The stability of the epoxide and lactone rings is generally higher at neutral pH compared to acidic or basic extremes.[9] Eplerenone itself shows good stability under neutral conditions.[6] Thus, this compound is predicted to exhibit its maximum stability in the near-neutral pH range.

-

Basic Conditions (pH > 9): Under basic conditions, the carboxylic acid is fully ionized. The most significant liability in the structure under basic stress is the 17α-γ-lactone ring. As demonstrated in forced degradation studies of Eplerenone, strong bases (e.g., 0.5 M NaOH) readily hydrolyze this lactone ring, leading to a dicarboxylic acid structure.[5] This pathway is expected to be the primary route of degradation for this compound under basic stress as well. The epoxide ring generally shows greater stability to base than to acid.

Thermolytic and Photolytic Stability

Forced degradation studies consistently show that Eplerenone is stable under thermal stress (e.g., 100°C for several days) and photolytic stress (as per ICH Q1B guidelines).[4][5] Since the chromophore and the overall molecular structure responsible for thermal stability are conserved in this compound, it is reasonable to infer that this impurity also possesses high stability against heat and light.

Oxidative Stability

Eplerenone demonstrates susceptibility to oxidative degradation, typically using strong oxidizing agents like 30% hydrogen peroxide.[6] The steroidal backbone contains several sites that could be susceptible to oxidation. The presence of the free carboxylic acid group in this compound is unlikely to significantly alter the molecule's susceptibility to strong oxidants compared to the parent drug. Therefore, it should be considered potentially labile under oxidative conditions.

Analytical Methodologies for Stability Assessment

The cornerstone of any stability analysis is a validated, stability-indicating analytical method. For Eplerenone and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection are the methods of choice.[5][10]

The Causality of Method Design: A successful stability-indicating method must be able to resolve the main peak (Eplerenone) from all potential degradation products and process-related impurities, including this compound. The key variables to optimize are:

-

Stationary Phase: A C18 column is the standard choice, providing the necessary hydrophobicity to retain the steroidal structures.

-

Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile and/or methanol) is typical. The pH of the buffer is a critical parameter. To achieve good peak shape for this compound, a slightly acidic pH (e.g., 4.5) is often employed to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing.

-

Detection: Eplerenone has a UV maximum around 240-245 nm, which provides excellent sensitivity for detection.[11] A photodiode array (PDA) detector is invaluable as it allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any degradants.

Caption: Workflow for Stability-Indicating Analysis.

Data Presentation & Experimental Protocols

Summary of Forced Degradation Behavior of Eplerenone

This table summarizes the typical outcomes of forced degradation studies on Eplerenone, which provides the foundational knowledge for predicting the stability of its derivatives.

| Stress Condition | Reagent/Parameters | Observation | Major Degradants Formed | Reference |

| Acid Hydrolysis | 1 M HCl, 60°C, 6 h | Significant Degradation | Multiple unspecified products | [6] |

| Base Hydrolysis | 0.5 M NaOH, RT, 1 h | Significant Degradation | Lactone-ring opened product | [5] |